molecular formula C10H12O B13871843 3-Methoxyprop-1-en-2-ylbenzene

3-Methoxyprop-1-en-2-ylbenzene

Cat. No.: B13871843
M. Wt: 148.20 g/mol
InChI Key: QYDMUHXQSWPTGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyprop-1-en-2-ylbenzene typically involves the reaction of benzene with 3-methoxyprop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-methoxyprop-1-en-2-yl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyprop-1-en-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaOH, KOtBu, polar aprotic solvents.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Methoxyprop-1-en-2-ylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyprop-1-en-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-Methoxyprop-1-en-2-ylbenzene
  • 4-Methoxyprop-1-en-2-ylbenzene
  • 3-Methoxyprop-1-en-2-ylphenol

Comparison: 3-Methoxyprop-1-en-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activities. For instance, the position of the methoxy group can influence the compound’s ability to interact with enzymes or receptors, leading to variations in its biological effects .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-methoxyprop-1-en-2-ylbenzene

InChI

InChI=1S/C10H12O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

QYDMUHXQSWPTGT-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)C1=CC=CC=C1

Origin of Product

United States

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